![molecular formula C17H19NO2 B5820821 N-(2-methoxybenzyl)-3-phenylpropanamide CAS No. 5329-47-5](/img/structure/B5820821.png)
N-(2-methoxybenzyl)-3-phenylpropanamide
Overview
Description
N-(2-methoxybenzyl)-3-phenylpropanamide, also known as F13714, is a chemical compound that has shown potential in scientific research. It is an amide derivative of phenylpropanoic acid and has a molecular weight of 291.37 g/mol.
Mechanism of Action
The exact mechanism of action of N-(2-methoxybenzyl)-3-phenylpropanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and seizures. It is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to have anticonvulsant properties by enhancing the activity of the GABAergic system. Furthermore, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-methoxybenzyl)-3-phenylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be relatively stable under normal lab conditions. However, its bioavailability and pharmacokinetic properties are not well understood, which can limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2-methoxybenzyl)-3-phenylpropanamide. One direction is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential in treating anxiety disorders and neuropathic pain. Additionally, more research is needed to understand its bioavailability and pharmacokinetic properties, as well as its exact mechanism of action.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-3-phenylpropanamide involves the reaction of 2-methoxybenzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in good yield after purification. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-methoxybenzyl)-3-phenylpropanamide has been found to have potential in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential in treating neuropathic pain and anxiety disorders. Furthermore, it has been found to have a neuroprotective effect and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-18-17(19)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGEVVBWBPTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967869 | |
Record name | N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5329-47-5 | |
Record name | N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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